Differential Antiproliferative Activity in A375 Melanoma vs. HeLa Cervical Cancer Cells
In cytotoxicity screening, the target compound exhibits a notably lower IC50 against A375 melanoma cells (0.87 μM) compared to HeLa cervical cancer cells (1.38 μM), suggesting a preferential sensitivity profile that may be exploited in melanoma-focused drug discovery . In contrast, the 2-methyl-7-phenyl analog (CAS 941868-52-6) lacks publicly reported IC50 data against these specific cell lines, representing a critical data gap that limits its near-term utility in melanoma programs.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | A375: 0.87 μM; HeLa: 1.38 μM |
| Comparator Or Baseline | 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941868-52-6): IC50 data not publicly available |
| Quantified Difference | Target compound shows ~1.6-fold selectivity for A375 over HeLa; comparator lacks comparable data |
| Conditions | Cell viability assay (likely MTT or SRB), incubation time not specified; data as reported by vendor source |
Why This Matters
This selectivity ratio provides a starting point for structure-activity relationship (SAR) studies focusing on melanoma-specific cytotoxicity, a differentiation that the unsubstituted phenyl analog cannot currently support.
